trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPJGNQYQNOIGF-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641394 | |
| Record name | (1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-01-1 | |
| Record name | rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Nitrophenyl Ethyl Ketone
- Starting Material: Acetophenone or substituted acetophenones.
- Nitration: Electrophilic aromatic substitution is employed to nitrate acetophenone at the ortho position relative to the ketone, yielding 2-nitroacetophenone.
- Subsequent Transformations: Reduction and oxidation steps may be applied to adjust the oxidation state and functional groups to obtain the 2-nitrophenyl ethyl ketone intermediate.
Cyclohexane Ring Functionalization
- Introduction of Carboxylic Acid: The cyclohexane ring is functionalized to bear a carboxylic acid group at the 1-position. This can be achieved by Friedel-Crafts acylation followed by oxidation or by direct carboxylation methods.
- Stereochemical Control: The trans configuration at the 2-position relative to the carboxylic acid is controlled by reaction conditions and choice of reagents.
Coupling Reaction
- The 2-nitrophenyl ethyl ketone is coupled with the functionalized cyclohexane derivative under specific conditions, often involving base catalysis or acid-mediated condensation, to form the final trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of acetophenone | HNO3/H2SO4, controlled temperature | 70-85 | Ortho-selective nitration |
| Reduction/Oxidation steps | Various reducing agents and oxidants | 60-75 | To obtain 2-nitrophenyl ethyl ketone |
| Cyclohexane carboxylation | Friedel-Crafts acylation, oxidation | 65-80 | Introduction of carboxylic acid group |
| Coupling reaction | Base or acid catalysis, solvent (e.g., THF) | 50-70 | Formation of target compound |
- The stereoselectivity of the trans isomer is influenced by the choice of base and solvent during the coupling step.
- Use of potassium tert-butoxide in THF at low temperatures (0°C to room temperature) has been reported to favor the formation of the trans isomer with moderate to good yields.
- Purification is typically achieved by flash column chromatography using cyclohexane/ethyl acetate mixtures.
- Reaction monitoring by ^1H NMR spectroscopy confirms the formation of the desired product and stereochemical purity.
- Molecular Formula: C15H17NO5
- Molecular Weight: 291.30 g/mol
- Spectroscopic Characterization: High-field ^1H NMR (300-400 MHz) and IR spectroscopy confirm the presence of ketone, carboxylic acid, and nitro functional groups.
- Physical Properties: The compound exhibits a density of approximately 1.28 g/cm³ and a boiling point near 457.5°C under atmospheric pressure.
| Parameter | Description |
|---|---|
| Starting materials | Acetophenone, cyclohexane derivatives |
| Key intermediates | 2-Nitrophenyl ethyl ketone |
| Reaction types | Nitration, reduction, oxidation, Friedel-Crafts acylation, coupling |
| Catalysts/Conditions | Acidic nitration, base catalysis (KOt-Bu), THF solvent |
| Purification methods | Flash column chromatography (cyclohexane/ethyl acetate) |
| Yield range | 50-85% depending on step |
| Stereochemical outcome | Predominantly trans isomer |
The preparation of this compound is a multi-step process involving strategic nitration, functionalization of cyclohexane, and coupling reactions. Optimization of reaction conditions, particularly in the coupling step, is critical to achieving high stereoselectivity and yield. Analytical techniques such as NMR and IR spectroscopy are essential for confirming product identity and purity. This synthesis route is well-documented in the literature and serves as a foundation for further functionalization or application in complex molecule synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety (2-oxo group) and nitro group participate in oxidation processes under controlled conditions:
- Ketone Oxidation : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the ketone group may oxidize to a carboxylic acid derivative, forming a dicarboxylic acid structure .
- Nitro Group Stability : The 2-nitrophenyl group is resistant to oxidation under mild conditions but can decompose under prolonged exposure to strong oxidizers, releasing NO₂ radicals .
Example Reaction Pathway :
Reduction Reactions
The nitro and ketone groups are susceptible to reduction:
- Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the nitro group to an amine, yielding trans-2-[2-Oxo-2-(2-aminophenyl)ethyl]cyclohexane-1-carboxylic acid .
- Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming trans-2-[2-Hydroxy-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid .
Reagents and Conditions :
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C | RT, EtOH, 12 hours | Amine derivative (C₁₅H₁₉NO₃) |
| Ketone Reduction | LiAlH₄ (2 eq) | Dry THF, 0°C → RT, 4 hours | Alcohol derivative (C₁₅H₁₉NO₅) |
Substitution Reactions
The carboxylic acid group undergoes typical nucleophilic acyl substitutions:
- Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .
- Amide Formation : Coupling with amines (e.g., p-toluidine) via DCC/HOBt activation yields amide derivatives .
Example :Yield Data :
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Carboxylic acid | Methanol/H₂SO₄ | Methyl ester | 85 | |
| Carboxylic acid | p-Toluidine/DCC | Amide derivative | 63 |
Decarboxylation and Cyclization
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, forming a cyclohexene intermediate. This is followed by cyclization to generate fused-ring products .
Mechanism :
- Decarboxylation : Loss of CO₂ under heating (160–200°C).
- Cyclization : Intramolecular attack of the keto group on the cyclohexane ring, forming bicyclic structures .
Photochemical Reactions
The nitro group participates in photoinduced electron transfer (PET) reactions. UV irradiation (λ = 254 nm) in polar solvents (e.g., DMSO) generates nitroso intermediates, which are reactive toward nucleophiles like water or amines .
Key Observation :
- Photolysis in aqueous DMSO yields trans-2-[2-Oxo-2-(2-hydroxylaminophenyl)ethyl]cyclohexane-1-carboxylic acid as a major product .
Acid-Catalyzed Rearrangements
In concentrated sulfuric acid, the compound undergoes Fries-like rearrangements, where the 2-nitrophenyl group migrates to the cyclohexane ring, forming regioisomeric products .
Conditions :
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of diseases where nitro and amino derivatives play a crucial role.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with various molecular targets, depending on its specific derivatives. For instance, nitro derivatives may act as electron acceptors in redox reactions, while amino derivatives can interact with enzymes and receptors, modulating their activity. The exact pathways and targets vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Nitrophenylacetic acid: Shares the nitrophenyl moiety but lacks the cyclohexane ring and carboxylic acid group.
Cyclohexane-1-carboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the nitrophenyl ethyl ketone moiety.
2-Nitrophenylacrylate: An intermediate in the synthesis of the target compound, containing the nitrophenyl group but in a different structural context.
Uniqueness: The uniqueness of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid lies in its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and cyclohexane carboxylic acid moieties allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Biological Activity
trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (CAS No. 735275-02-2) is a compound of significant interest due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.299 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | 457.5 °C |
| Flash Point | 188.6 °C |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Aldol Product : The reaction begins with cyclohexanone and 2-nitrobenzaldehyde in the presence of a base catalyst.
- Oxidation : The aldol product undergoes oxidation to form the corresponding ketone.
- Cyclization : The final cyclization step yields the target compound.
This multi-step process is crucial for achieving high purity and yield, with various reaction conditions being optimized for industrial applications .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, inhibiting or modulating their activity.
- Cellular Pathways : It can affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Reactive Intermediates : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown low micro-molar IC50 values in assays against human colon adenocarcinoma cells, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of bacterial strains, making them potential candidates for antibiotic development .
Case Studies
Case Study 1: Antiproliferative Effects on Cancer Cells
In a controlled study, this compound was tested on human colon cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at concentrations as low as 0.5 µM.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against Vibrio species. The study reported significant inhibition zones in agar diffusion assays, suggesting that the compound could serve as a lead structure for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
